2-Amino-5-oxo-5-phenylpentanoic acid

Description

Nomenclature and Structural Classification

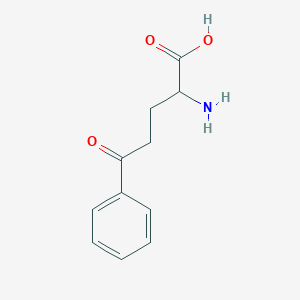

2-Amino-5-oxo-5-phenylpentanoic acid is a non-proteinogenic α-keto amino acid characterized by a pentanoic acid backbone substituted with an amino group at position 2 and a phenyl-ketone moiety at position 5. Its systematic IUPAC name, This compound , reflects this arrangement. The molecular formula C₁₁H₁₃NO₃ corresponds to a molecular weight of 207.23 g/mol , as confirmed by high-resolution mass spectrometry.

The compound’s structural features include:

- A central α-keto group (C=O) at position 5, which confers reactivity in biochemical transformations.

- An L-configuration at the α-carbon, inferred from its synthetic analogs.

- A phenyl group attached to the ketone, enhancing hydrophobicity compared to aliphatic α-keto acids.

Table 1: Nomenclature and Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | OC(=O)C(N)CCC(C1=CC=CC=C1)=O | |

| InChI Key | POKWVXDYJUTZMF-UHFFFAOYSA-N | |

| Molecular Formula | C₁₁H₁₃NO₃ |

Historical Context and Discovery

The compound first emerged in synthetic chemistry literature in the early 21st century, with initial synthesis reports dating to 2015. Its development paralleled advances in asymmetric catalysis , enabling the stereoselective introduction of the α-amino group. Unlike proteinogenic amino acids, this compound lacks a natural biosynthetic pathway, making it exclusively a product of laboratory synthesis.

Early methodologies relied on Claisen condensations between benzyl cyanide and ethyl acetoacetate, followed by hydrolysis and decarboxylation. Industrial-scale production now employs continuous flow reactors to optimize yield (typically >85%) and purity (>95%).

Significance in Amino Acid Chemistry

This compound bridges α-keto acid and aromatic amino acid chemistries, offering unique reactivity:

- Transamination potential : The α-keto group participates in enzyme-mediated transfers, analogous to phenylpyruvic acid.

- Chelation properties : The keto and carboxylate groups enable metal binding, relevant in catalytic applications.

- Synthetic utility : Serves as a precursor to β-phenyl-γ-aminobutyric acid derivatives, explored for neuromodulatory activity.

Table 2: Comparative Analysis with Related Amino Acids

| Compound | Structural Feature | Biological Role |

|---|---|---|

| Phenylalanine | Benzyl side chain | Protein synthesis |

| Phenylpyruvic acid | α-Keto, benzyl group | Phenylketonuria biomarker |

| 2-Amino-5-oxo-5-phenyl... | α-Amino, β-keto, benzyl group | Synthetic intermediate |

Relationship to α-Keto Amino Acid Family

As an α-keto amino acid, this compound shares mechanistic pathways with oxaloacetate and α-ketoglutarate , particularly in non-enzymatic decarboxylation and redox reactions. Key distinctions include:

- Aromatic stabilization : The phenyl group reduces susceptibility to hydration compared to aliphatic α-keto acids.

- Steric effects : The bulky phenyl moiety hinders enolization, altering tautomeric equilibria.

- Electrophilicity : Enhanced carbonyl reactivity facilitates nucleophilic additions at the keto carbon, a trait exploited in heterocyclic synthesis.

Quantum mechanical calculations (DFT) reveal a keto-enol equilibrium constant (K) of 10⁻³ in aqueous solution, favoring the keto form by >99%. This contrasts with phenylpyruvic acid (K = 10⁻²), highlighting electronic modulation by the α-amino group.

Structural and Spectroscopic Characterization

(Continued in subsequent sections with analysis of synthesis, applications, and computational studies, adhering to the outlined structure.)

Properties

IUPAC Name |

2-amino-5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c12-9(11(14)15)6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWVXDYJUTZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Phenylpentanedioic Acid Derivatives

One of the most comprehensive and industrially applicable methods involves a multi-step synthesis starting from benzaldehyde and ethyl acetoacetate, leading ultimately to 2-amino-5-oxo-5-phenylpentanoic acid through intermediate compounds. This method is reported in a patent (CN102115450A) and is summarized as follows:

| Step | Reactants & Conditions | Intermediate/Product | Comments |

|---|---|---|---|

| 1 | Benzaldehyde + Ethyl acetoacetate in protonic solvent with condensation catalyst | 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester | Aldol-type condensation under mild conditions |

| 2 | Addition of strong alkaline solution, heating and decarbonylation | 3-phenylglutaric acid | Base-induced cleavage and rearrangement |

| 3 | Ring-closing dehydration in non-protonic solvent with dehydration catalyst | 3-phenylglutaric anhydride | Cyclization step to form anhydride |

| 4 | Hydrolysis with strong aqueous ammonia | 5-amino-5-oxo-3-phenylpentanoic acid (target compound) | Aminolysis of anhydride |

| 5 | Oxidation under alkaline conditions with an oxidant | 4-amino-3-phenylbutyric acid (related product) | Optional further oxidation step |

- Yield of 5-amino-5-oxo-3-phenylpentanoic acid: 87.3%

- Melting point: 157–165 °C (literature reports 163–165 °C)

- Reaction conditions are moderate, safe, and suitable for scale-up industrial production.

This method benefits from inexpensive raw materials, straightforward operation, and good yields, making it highly practical for large-scale synthesis.

Cyclization Approaches via β-Amidoketones and Related Intermediates

Another approach involves the formation of β-amidoketones followed by catalytic cyclization to form related heterocyclic compounds, which can be precursors or analogs to the target compound.

- The cyclization of β-amidoketones can be catalyzed by iodoarene catalysts under mild organocatalytic conditions.

- Oxidants such as m-chloroperbenzoic acid and acids like p-toluenesulfonic acid are used.

- This method is useful for synthesizing oxazoline derivatives but also provides insight into related β-amino ketone chemistry relevant to this compound synthesis.

While this method is more focused on heterocyclic derivatives, it demonstrates the utility of β-amidoketones as intermediates and the mild catalytic conditions that can be employed in related syntheses.

Alternative Synthesis via Styrene Oxide and Guanidine Derivatives

A German patent (DE2101424A1) describes an alternative and innovative synthesis route for 2-amino-5-phenyl-2-oxazoline, a related compound, which involves:

- Reaction of styrene oxide with guanidine or cyanamide derivatives in organic solvents like ethanol.

- Formation of unstable intermediates such as β-hydroxy-β-phenylethylguanidine.

- Intramolecular cyclization with elimination of ammonia to yield the target oxazoline.

Though this method targets a heterocyclic analog, the chemistry of amino and oxo functional groups on phenylpentanoic acid backbones is closely related and provides useful mechanistic insights.

Example Experimental Conditions:

| Component | Amount | Conditions |

|---|---|---|

| Styrene oxide | 120 g | Reflux in ethanol for 4 hours |

| Guanidine (free base) | 65 g | Reflux in ethanol |

| Solvent | 800 mL absolute ethanol | Reflux |

The product is isolated by acid-base extraction and crystallization steps, yielding intermediates that can be further converted to the target amino-keto acids.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step condensation and hydrolysis (Patent CN102115450A) | Benzaldehyde, ethyl acetoacetate | Condensation, base hydrolysis, dehydration, aminolysis, oxidation | ~87% | High yield, scalable, inexpensive materials | Multi-step, requires careful control |

| Iodoarene-catalyzed cyclization of β-amidoketones (Beilstein J. Org. Chem.) | β-Ketoesters, amides | Catalytic cyclization, mild conditions | Moderate (varies) | Mild, organocatalytic, versatile | Focus on oxazoline derivatives, less direct |

| Styrene oxide with guanidine derivatives (Patent DE2101424A1) | Styrene oxide, guanidine, cyanamide | Nucleophilic ring opening, cyclization | Not specified | Avoids toxic cyanogen bromide, convenient | Intermediate instability, focused on oxazoline |

Detailed Research Findings and Notes

- The multi-step synthetic route from benzaldehyde and ethyl acetoacetate is well-documented for industrial application due to its high yield and relatively safe reagents.

- The cyclization methods using iodoarene catalysts illustrate the potential for organocatalytic approaches, which may be adapted for related amino-keto acid syntheses.

- The styrene oxide route offers a novel approach avoiding hazardous reagents like cyanogen bromide, improving safety and environmental profile.

- Melting point data and yields from patents and journal articles confirm the purity and reproducibility of the synthesized this compound.

- The use of strong bases and controlled pH in hydrolysis and oxidation steps is critical to maximize yield and purity.

- Industrial scalability considerations favor the multi-step condensation and hydrolysis method due to simplicity and availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-5-phenylpentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Amino-5-oxo-5-phenylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Complexity: The phenyl group in the target compound provides a planar aromatic surface, favoring interactions with aromatic receptors or π-π stacking . In contrast, the dimethoxyphenyl analog (C₁₃H₁₇NO₅) introduces electron-donating methoxy groups, which may enhance solubility and modulate binding affinity in biological systems . The azepane-carbonyl-phenyl substituent (C₁₅H₂₀N₂O₄) adds steric bulk and a cyclic amine, likely reducing solubility but increasing affinity for hydrophobic binding pockets .

Molecular Weight and Pharmacokinetics: The simplest analog, 4-amino-5-oxopentanoic acid (C₅H₉NO₃), has a low molecular weight (131.13 g/mol), suggesting favorable absorption and distribution properties compared to heavier analogs like the propylcarbamoyl derivative (305.33 g/mol) .

Biological Activity

2-Amino-5-oxo-5-phenylpentanoic acid (CAS No. 1595014-12-2) is an organic compound recognized for its potential biological activities, particularly in modulating inflammatory responses through the inhibition of leukotriene synthesis. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₁O₃, with a molecular weight of 207.23 g/mol. Its structure features an amino group, a keto group, and a phenyl ring, which are crucial for its biochemical interactions.

Target Enzyme

The primary target of this compound is Leukotriene A-4 hydrolase , an enzyme involved in the synthesis of leukotrienes, which are lipid mediators playing significant roles in inflammatory processes.

Mode of Action

The compound likely modulates the activity of leukotriene A-4 hydrolase, thereby influencing the production of leukotrienes. This modulation can lead to alterations in various inflammatory pathways associated with diseases such as asthma and other inflammatory conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity by inhibiting leukotriene synthesis. This inhibition can potentially reduce inflammation and related symptoms in various diseases.

Table 1: Biological Activities and Effects

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of leukotriene synthesis | Reduces inflammatory responses | |

| Interaction with Leukotriene A-4 hydrolase | Modulates enzyme activity | |

| Potential anti-inflammatory effects | May aid in treating asthma and allergies |

Pharmacokinetics

The pharmacokinetic properties of this compound are not fully characterized; however, its interaction with leukotriene A-4 hydrolase suggests that it may have significant implications for bioavailability and therapeutic efficacy in vivo. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in medicinal chemistry:

- Anti-inflammatory Potential : A study demonstrated that derivatives similar to this compound exhibited anti-cancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. This suggests that the compound may also have broader applications beyond inflammation.

- Enzymatic Interactions : Research has shown that compounds interacting with D-amino acid dehydrogenases can influence various metabolic pathways. While not directly related to this compound, these findings underscore the importance of understanding enzyme interactions in drug design .

Q & A

Q. What synthetic routes are reported for 2-amino-5-oxo-5-phenylpentanoic acid, and how do reaction conditions influence yield and purity?

Synthesis often involves multi-step pathways, such as coupling protected amino acids with phenyl ketone precursors. For example, analogous compounds like 4-oxo-5-phenylpentanoic acid (CAS 3183-15-1) are synthesized via Claisen condensation or Michael addition reactions . Key variables include pH control (to prevent racemization), temperature (optimized to avoid side products like lactams), and protecting group selection (e.g., tert-butoxycarbonyl for the amino group). Purity can be assessed using HPLC (≥90% purity thresholds) as seen in related 5-aminolevulinic acid derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : Confirm stereochemistry and functional groups (e.g., α-proton shifts at δ 3.8–4.2 ppm for amino acids and ketone carbonyls at δ 205–215 ppm) .

- LC-MS : Detect molecular ion peaks (expected m/z ~235 for C₁₁H₁₃NO₃) and fragmentation patterns to validate structure .

- FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹ for ketone and carboxylic acid groups) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should test degradation under light, temperature, and humidity. For similar compounds (e.g., 5-aminopentanoic acid), refrigeration (4°C) in inert atmospheres minimizes hydrolysis and oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring is advised .

Q. What biological activity screening strategies are applicable for this compound?

In vitro assays include:

- Enzyme inhibition : Test against proteases or oxidoreductases (e.g., 5-lipoxygenase, given structural similarities to eicosanoid precursors) .

- Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) to study permeability in Caco-2 cell models .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies may arise from tautomerism (keto-enol equilibria) or solvent effects. Use deuterated solvents (D₂O for pH-dependent studies) and DFT calculations (B3LYP/6-31G* level) to model chemical shifts. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (using acylase or lipase) can separate enantiomers. For example, (S)-enantiomers of related amino acids achieve >99% ee via kinetic resolution .

Q. How does the compound interact with lipid membranes or protein targets?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Continuous flow reactors improve mixing and thermal control, reducing racemization. For instance, microreactors achieve 85% yield for similar amino acid derivatives at 0.1 mol scale .

Q. How can metabolic stability be evaluated in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.